Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Overview
Description
A penicillanic acid and sulfone derivative and potent BETA-LACTAMASE inhibitor that enhances the activity of other anti-bacterial agents against beta-lactamase producing bacteria.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored various synthetic pathways and chemical transformations involving compounds structurally related to Sodium 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. For instance, Mollet et al. (2012) demonstrated the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are structurally related to the subject compound, highlighting a methodology potentially relevant for drug design (Mollet, D’hooghe, & Kimpe, 2012). Similarly, Molchanov et al. (2003) studied the reaction of substituted methyl carboxylates, showcasing the chemical reactivity of compounds in this class (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).
Characterization and Isolation
Guideri and Ponticelli (2012) isolated and characterized derivatives of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, providing insights into the structural and chemical properties of closely related compounds (Guideri & Ponticelli, 2012).
Photocycloaddition and Synthetic Applications
The photocycloaddition process, as demonstrated by Jirásek et al. (2017), for nitrogen- and sulfur-containing dienes leading to azabicyclo[3.2.0]heptanes, shows the potential for synthesizing complex structures that may be related to Sodium 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Jirásek, Straková, Neveselý, Svobodová, Rottnerová, & Cibulka, 2017).
Complexation and Thermodynamic Studies
Helmy, Gomaa, and Abou Eleef (2017) conducted a study on the complexation reaction involving a similar compound, which provides insights into the thermodynamic behavior and potential interactions of Sodium 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Helmy, Gomaa, & Abou Eleef, 2017).
Mannich Reaction and Derivative Synthesis
Baeva et al. (2015) investigated the thiomethylation and aminomethylation of certain ketones, leading to the formation of compounds such as 3-thia-7-azabicyclo[3.3.1]nonanes, which might share mechanistic or structural similarities with the compound (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Properties
IUPAC Name |
sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMIKMMOLPNEDG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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